4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)7(3-5)13-8(11)12/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSERTOGMNQODFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261825-41-5 | |
| Record name | 4-(bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methyl-2-(difluoromethoxy)-1-fluorobenzene.
Bromination: The methyl group is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding methyl-substituted benzene derivative.
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable for creating new compounds with desired properties.
Biological Applications
The compound has been investigated for its potential in developing biologically active molecules. Notably:
- Enzyme Inhibition : It has been used to design inhibitors targeting β-secretase (BACE), which is crucial in the treatment of Alzheimer's disease. Compounds derived from this structure demonstrate significant inhibition of amyloid plaque formation, a hallmark of Alzheimer's pathology .
- Antimycobacterial Activity : Research indicates that derivatives of this compound may act as DprE1 inhibitors, showing promise against mycobacterial infections .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for synthesizing drug candidates aimed at treating neurological disorders and inflammatory diseases. Its derivatives have shown potential therapeutic effects through various mechanisms of action .
Case Study 1: Development of BACE Inhibitors
A study highlighted the synthesis of compounds based on this compound that inhibit BACE activity. These compounds were effective in reducing amyloid levels in cellular models, demonstrating their potential as therapeutic agents for Alzheimer’s disease .
Case Study 2: Antimycobacterial Agents
Another investigation focused on the development of DprE1 inhibitors derived from this compound. The study showed that modifications to the bromomethyl group significantly affected the antimicrobial potency against Mycobacterium tuberculosis, suggesting that this compound could lead to new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, while the difluoromethoxy and fluorine groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Key Compounds and Structural Differences
The table below summarizes critical differences between 4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene and its analogues:
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | –CH₂Br, –OCF₂H, –F | 255.04 | 1261825-41-5 | Bromomethyl, difluoromethoxy, fluorine |
| 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | –Br, –OCF₂H, –F | 225.01 | 749932-17-0 | Bromo, difluoromethoxy, fluorine |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | –Br, –OCF₃, –F | 273.00 | 105529-58-6 | Bromo, trifluoromethoxy, fluorine |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | –Br, –OCH₃, –F, –NO₂ | 264.03 | 1224629-07-5 | Bromo, methoxy, nitro, fluorine |
| 2-[2-(Difluoromethoxy)-4-fluoro-phenyl]-1,3,2-dioxaborolane | –B(pinacolato), –OCF₂H, –F | 284.06 | Not available | Boronate ester, difluoromethoxy, fluorine |
Biological Activity
4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene, identified by its CAS number 1261825-41-5, is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7BrF3O
- Molecular Weight : 251.04 g/mol
- Structure : The compound features a bromomethyl group and difluoromethoxy substituent on a fluorobenzene ring, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism .
- Receptor Binding : The halogenated structure may enhance binding affinity to specific receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various halogenated compounds, this compound demonstrated significant activity against several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. This suggests potential utility in developing novel anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
Research exploring the role of NLRP3 inflammasome in inflammatory diseases highlighted that modifications on the benzyl moiety of similar compounds could enhance their inhibitory potency against NLRP3. Although specific data on this compound's effects were limited, structural similarities suggest it may exhibit comparable anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene, and how do reaction conditions influence yield?
- Methodology :
- A common approach involves bromination of a precursor such as 4-(difluoromethoxy)-2-fluoro toluene using N-bromosuccinimide (NBS) or bromine in solvents like carbon tetrachloride (CCl₄) or acetonitrile.
- Optimization requires controlling temperature (40–60°C) and reaction time (6–12 hours) to minimize side products like di-brominated derivatives .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | CCl₄ or CH₃CN | Higher solubility for intermediates |
| Catalyst | Radical initiators (e.g., AIBN) | Accelerates bromination |
| Stoichiometry | 1.1–1.3 eq Br₂/NBS | Reduces over-bromination |
Q. How should researchers characterize this compound, and what spectroscopic benchmarks are available?
- Analytical Workflow :
- NMR :
- ¹H NMR : Peaks at δ 4.5–4.7 ppm (CH₂Br), δ 6.8–7.2 ppm (aromatic protons).
- ¹⁹F NMR : Split signals for difluoromethoxy (-OCF₂) at δ -55 to -60 ppm .
- Mass Spectrometry : Molecular ion [M]⁺ expected at m/z 237.05 (C₈H₇BrF₂O) with fragmentation patterns matching bromomethyl loss .
- Cross-reference with PubChem (DTXSID60669672) and EPA DSSTox (DTXSID80449675) for validation .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Toxicity : Limited toxicological data; assume acute toxicity via inhalation, dermal contact, or ingestion .
- PPE : Use nitrile gloves, safety goggles, and fume hoods.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight :
- The bromomethyl (-CH₂Br) moiety acts as a leaving group, enabling nucleophilic substitution (Sₙ2) or transition metal-catalyzed coupling.
- In Suzuki reactions, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids, yielding biaryl derivatives .
- Competing Pathways :
- Base-induced elimination may form styrenic byproducts if reaction conditions (pH, temperature) are not tightly controlled .
Q. How can computational modeling predict synthetic pathways or reactivity?
- Retrosynthesis Tools :
- PubChem’s AI-driven synthesis planner (Template_relevance models) identifies feasible routes using databases like Reaxys and Pistachio .
- Example: Predicts bromination of 4-(difluoromethoxy)-2-fluorotoluene as a one-step pathway with 85% theoretical yield .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Data Reconciliation :
- Compare experimental NMR with DFT-calculated chemical shifts (Gaussian 16/B3LYP/6-311+G(d,p)).
- Discrepancies in ¹⁹F NMR may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Cross-validate with high-resolution MS and X-ray crystallography .
Q. How does the difluoromethoxy group affect electronic properties in drug design?
- Structure-Activity Relationship (SAR) :
- The -OCF₂ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted molecules .
- Electronic Effects :
| Substituent | σₚ (Hammett) | π (Lipophilicity) |
|---|---|---|
| -OCH₃ | -0.27 | -0.02 |
| -OCF₂H | +0.34 | +0.68 |
| -OCF₃ | +0.54 | +1.04 |
| (Data from analogues in ) |
Notes for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
